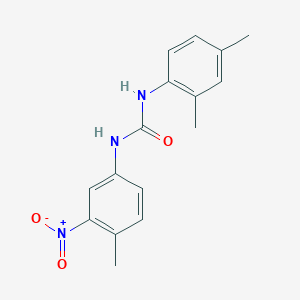
1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea typically involves the reaction of 2,4-dimethylaniline with 4-methyl-3-nitroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The nitro and methyl groups could play a role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-phenylurea
- 1-(4-Methylphenyl)-3-(4-methyl-3-nitrophenyl)urea
- 1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)urea
Comparison
Compared to similar compounds, 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea may exhibit unique properties due to the specific arrangement of substituents on the aromatic rings
Propriétés
Numéro CAS |
76393-41-4 |
|---|---|
Formule moléculaire |
C16H17N3O3 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O3/c1-10-4-7-14(12(3)8-10)18-16(20)17-13-6-5-11(2)15(9-13)19(21)22/h4-9H,1-3H3,(H2,17,18,20) |
Clé InChI |
IGJUWNXGHSZYBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


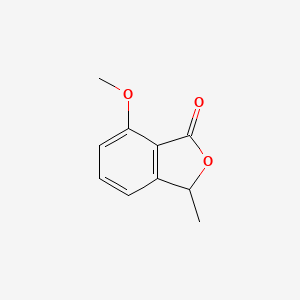
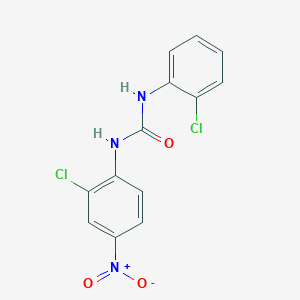
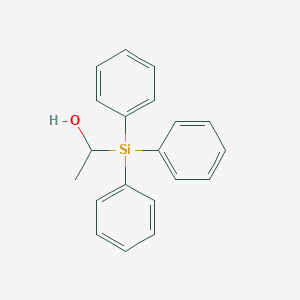

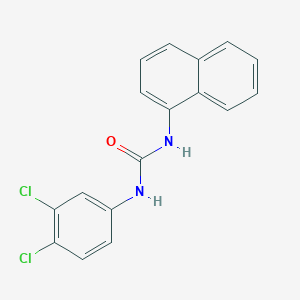
![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
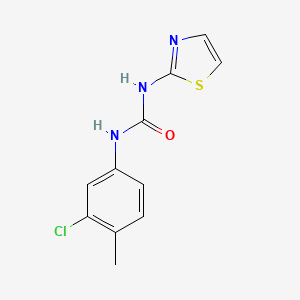
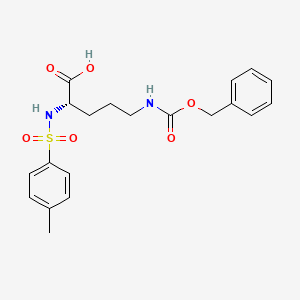


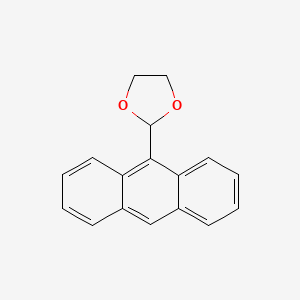
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
